N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide
Description
N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 4, and a propanamide chain attached to the nitrogen atom of the piperidine ring. The compound also contains a methylamino group attached to the propanamide chain.
Properties
IUPAC Name |
N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8-4-7-13-9(2)11(8)14-10(15)5-6-12-3/h8-9,11-13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKGCPWYOSZDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1NC(=O)CCNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Substitution Reactions:
Attachment of the Propanamide Chain: The propanamide chain can be introduced through an amide coupling reaction between the piperidine derivative and a suitable carboxylic acid or its derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde with methylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the propanamide chain are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: The compound can be investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpiperidin-3-yl)-3-(ethylamino)propanamide: Similar structure with an ethylamino group instead of a methylamino group.
N-(2,4-dimethylpiperidin-3-yl)-3-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.
N-(2,4-dimethylpiperidin-3-yl)-3-(propylamino)propanamide: Features a propylamino group instead of a methylamino group.
Uniqueness
N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide is unique due to its specific substitution pattern and the presence of the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
